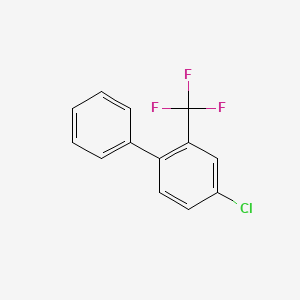

4-Chloro-2-(trifluoromethyl)biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science

The biphenyl scaffold, which consists of two benzene (B151609) rings linked by a single covalent bond, is a foundational structural motif in many areas of science. acs.org In organic chemistry, these biaryl structures are considered privileged motifs because they appear in a wide array of biologically active substances, natural products, and pharmaceuticals. Their rigid yet conformationally flexible nature allows them to interact with biological targets with high specificity. The synthesis of biphenyl derivatives is a major focus, with methods like the Suzuki-Miyaura cross-coupling reaction being one of the most effective ways to create the crucial carbon-carbon bond between the two aryl rings. acs.orggoogle.com

Beyond medicine, biphenyl scaffolds are integral to materials science. They form the core of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. researchgate.netnih.gov Recently, biphenyl-based enamines have been investigated for their potential as p-type organic semiconductors, demonstrating the versatility of this structural backbone. nih.gov The ability to easily modify the biphenyl structure through various substitutions allows chemists to fine-tune the electronic and physical properties of the resulting materials. nih.gov

Overview of Halogenated and Trifluoromethylated Biphenyls in Scientific Literature

The introduction of halogen and trifluoromethyl (CF3) groups onto the biphenyl scaffold dramatically alters its physicochemical properties, leading to a wide range of applications.

Halogenated Biphenyls , particularly polychlorinated biphenyls (PCBs), are well-documented in scientific literature. Due to their exceptional thermal stability, non-flammability, and dielectric properties, PCBs were historically used as insulating fluids in transformers and capacitors, as well as in plasticizers, inks, and sealants. sigmaaldrich.commdpi.com While the production of PCBs has been largely phased out due to environmental persistence, the study of halogenated biphenyls continues. The halogen bond (involving chlorine, bromine, and iodine) is increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular functional materials. asianpubs.org

Trifluoromethylated Biphenyls have gained significant traction in medicinal chemistry and materials science. google.combldpharm.com The trifluoromethyl group is a unique substituent; it is highly electronegative and metabolically stable. acs.org Incorporating a CF3 group can enhance a molecule's lipophilicity, improve its membrane permeability, and increase its binding affinity to biological targets. acs.org These characteristics have made trifluoromethylated compounds, including biphenyls, valuable in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com For example, the trifluoromethyl group is a key component in numerous FDA-approved drugs. In materials science, integrating CF3-biphenyl units into polymers has been shown to create materials with excellent ambient stability and balanced charge mobilities for applications like organic field-effect transistors (OFETs). bldpharm.com

Scope and Focused Research Areas Pertaining to 4-Chloro-2-(trifluoromethyl)biphenyl

This compound is a specific polysubstituted biphenyl that combines the features of both chlorinated and trifluoromethylated aromatic systems. While extensive, dedicated research focusing solely on this compound is not widely present in the public literature, its structure strongly suggests its primary role as a key intermediate in organic synthesis.

The synthesis of such a molecule would typically be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. acs.org This would likely involve reacting a derivative of 1-chloro-3-(trifluoromethyl)benzene with a 4-chlorophenylboronic acid, or a similar combination of reactants. The presence of both a chloro and a trifluoromethyl group makes it a valuable building block for creating more complex molecules with tailored electronic and steric properties.

Given the known applications of related compounds, research involving this compound would likely be directed towards:

Pharmaceutical Synthesis: As an intermediate for creating active pharmaceutical ingredients (APIs). The biphenyl core is a known pharmacophore, and the chloro and trifluoromethyl groups can modulate the drug's metabolic stability and target binding.

Agrochemical Development: Many modern fungicides and herbicides contain halogenated and trifluoromethylated aryl moieties. sigmaaldrich.com This compound could serve as a precursor for new crop protection agents.

Materials Science: Its use as a building block for liquid crystals, polymers for electronics, or other advanced functional materials is plausible, leveraging the unique dielectric and thermal properties imparted by its substituents.

The primary focus of current research appears to be on the synthesis and utilization of such intermediates rather than on the direct biological or material properties of this compound itself.

Physicochemical Data for this compound

| Property | Value (for 4-Chloro-2-(trifluoromethyl)aniline) |

| Molecular Formula | C7H5ClF3N |

| Molecular Weight | 195.57 g/mol |

| Form | Liquid |

| Boiling Point | 66-67 °C at 3 mmHg |

| Density | 1.386 g/mL at 25 °C |

| Refractive Index | n20/D 1.507 |

| Data sourced from commercial supplier information for a common synthetic precursor. |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-phenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFVDKNMQJPXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266308 | |

| Record name | 4-Chloro-2-(trifluoromethyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214387-07-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214387-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 4 Chloro 2 Trifluoromethyl Biphenyl

Metal-Catalyzed Cross-Coupling Approaches for Biphenyl (B1667301) Core Construction

Suzuki-Miyaura Coupling Protocols and Catalytic Systems

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. princeton.eduresearchgate.net The synthesis of 4-Chloro-2-(trifluoromethyl)biphenyl via this method typically involves the palladium-catalyzed reaction between a derivative of 4-chlorophenylboronic acid and a 2-halobenzotrifluoride (or vice-versa).

A plausible and efficient route is the coupling of 4-chlorophenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene. The choice of catalyst and ligand is crucial for achieving high yields, especially when dealing with electron-deficient or sterically hindered substrates. princeton.edu Palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) are common palladium sources. princeton.edu Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich biaryl phosphines like XPhos, are employed to facilitate the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. princeton.edunih.gov An inorganic base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for the transmetalation step. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table presents a hypothetical, yet scientifically grounded, set of conditions based on analogous reactions reported in the literature.

| Component | Example Reagent/Catalyst | Role | Typical Conditions |

| Aryl Halide | 1-Bromo-2-(trifluoromethyl)benzene | Electrophile | 1.0 equivalent |

| Boronic Acid | 4-Chlorophenylboronic acid acs.org | Nucleophile Precursor | 1.1-1.5 equivalents |

| Palladium Catalyst | Pd(OAc)₂ / XPhos | Catalyst System | 0.5-5 mol% |

| Base | K₃PO₄ | Activator | 2.0-3.0 equivalents |

| Solvent | Toluene/Water or THF/Water | Reaction Medium | 90-110 °C, 12-24 h |

Negishi Coupling Methodologies and Zinc Reagent Applications

The Negishi coupling offers a powerful alternative by utilizing organozinc reagents, which exhibit high reactivity and functional group tolerance. nih.govnih.gov Though less common than Suzuki couplings for some applications, the Negishi reaction is highly effective for constructing C(sp²)–C(sp²) bonds. nih.gov

The synthesis of this compound would proceed via the palladium- or nickel-catalyzed coupling of an arylzinc halide with an aryl halide. nih.gov For instance, 2-(trifluoromethyl)phenylzinc halide can be prepared by the direct insertion of activated zinc into 1-bromo-2-(trifluoromethyl)benzene or by transmetalation from the corresponding organolithium or Grignard reagent. This organozinc species is then reacted in situ with 1-bromo-4-chlorobenzene. Palladium catalysts, such as Pd(PPh₃)₄, are commonly used. nih.gov The reaction generally proceeds under milder conditions than some other coupling methods and does not require a base. nih.gov

Table 2: Plausible Negishi Coupling Approach This table outlines a hypothetical, yet scientifically sound, reaction based on established Negishi coupling principles.

| Step | Reagents & Conditions | Purpose |

| 1. Organozinc Formation | 1-Bromo-2-(trifluoromethyl)benzene, Activated Zinc (Zn*) | Preparation of the organozinc nucleophile |

| THF, room temperature, 2-4 h | ||

| 2. Cross-Coupling | 1-Bromo-4-chlorobenzene, Pd(PPh₃)₄ (cat.) | C-C bond formation |

| THF, 50-70 °C, 8-16 h |

Kumada Cross-Coupling Strategies

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, employing a Grignard reagent as the nucleophile. acs.orgresearchgate.net It is a cost-effective method for synthesizing unsymmetrical biaryls. acs.org The synthesis of this compound can be achieved by reacting 4-chlorophenylmagnesium bromide with a 2-halobenzotrifluoride, such as 1-chloro-2-(trifluoromethyl)benzene. acs.orgnih.gov

This reaction is typically catalyzed by nickel complexes containing phosphine ligands, for example, [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane), or palladium complexes. researchgate.netnih.gov A key consideration for Kumada couplings is the high reactivity of the Grignard reagent, which limits the tolerance for certain functional groups like esters or nitriles on the coupling partners. researchgate.net The reaction is usually carried out in an ether solvent like THF or diethyl ether. researchgate.net

Table 3: Illustrative Kumada Coupling Reaction This table presents a representative, plausible Kumada coupling reaction.

| Component | Example Reagent/Catalyst | Role | Typical Conditions |

| Aryl Halide | 1-Chloro-2-(trifluoromethyl)benzene | Electrophile | 1.0 equivalent |

| Grignard Reagent | 4-Chlorophenylmagnesium bromide acs.org | Nucleophile | 1.1-1.3 equivalents |

| Nickel Catalyst | NiCl₂(dppp) | Catalyst | 1-5 mol% |

| Solvent | THF | Reaction Medium | Reflux, 4-12 h |

Ullmann Coupling and Related Processes

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl. researchgate.net Traditionally, this reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. researchgate.net The synthesis of this compound via this method would involve the reaction of a mixture of 1-iodo-4-chlorobenzene and 1-iodo-2-(trifluoromethyl)benzene with copper powder.

A significant drawback of the traditional Ullmann coupling is often low yields, particularly in cross-coupling reactions, due to the competing formation of symmetrical homocoupling byproducts (e.g., 4,4'-dichlorobiphenyl (B164843) and 2,2'-bis(trifluoromethyl)biphenyl). organic-chemistry.org Modern variations of the Ullmann reaction may utilize soluble copper catalysts, often with ligands like phenanthroline, which can allow for milder reaction conditions and improved yields, although they are generally less efficient than palladium-catalyzed methods for this type of transformation. researchgate.net

Homocoupling Reactions in Biphenyl Synthesisacs.org

Homocoupling reactions, which dimerize a single aryl precursor, are a primary method for producing symmetrical biphenyls. While not directly used to synthesize the asymmetrical this compound, they are a fundamental pathway in biphenyl chemistry and often occur as a competing side reaction in cross-coupling protocols. nih.gov

Grignard Reagent Homocoupling with Iron Catalysts

The iron-catalyzed homocoupling of Grignard reagents provides an inexpensive and environmentally benign route to symmetrical biphenyls. acs.orgacs.org This method has been developed on an industrial scale. acs.org A prominent example directly related to one of the aryl moieties of the target compound is the synthesis of 2,2′-bis(trifluoromethyl)biphenyl. acs.orgresearchgate.net This is achieved through the homocoupling of 2-trifluoromethylphenyl magnesium chloride, which is generated in situ from 1-chloro-2-(trifluoromethyl)benzene and magnesium. acs.orgresearchgate.net

The reaction is catalyzed by an iron salt, such as iron(III) chloride (FeCl₃), and typically requires a sacrificial oxidant like 1,2-dichloroethane (B1671644) or is run in the presence of oxygen. acs.orgnih.gov The process is efficient and can produce high yields of the symmetrical biphenyl. acs.org

Table 4: Iron-Catalyzed Homocoupling of a Related Grignard Reagent acs.org This table details the reported synthesis of a symmetrical biphenyl relevant to the target compound's structure.

| Reaction | Reactant | Catalyst/Oxidant | Product | Yield |

| Homocoupling | 2-Trifluoromethylphenyl magnesium chloride | FeCl₃ / 1,2-Dichloroethane | 2,2′-Bis(trifluoromethyl)biphenyl | >85% acs.orgresearchgate.net |

This reaction underscores a common challenge in cross-coupling syntheses: the propensity of the more reactive Grignard reagent to undergo homocoupling, which must be suppressed to favor the formation of the desired unsymmetrical product. nih.gov

Bennett-Turner Reaction Applications

The Bennett-Turner reaction represents a historical method for the synthesis of biphenyl compounds. Investigated in 1914, the reaction initially involved the homocoupling of phenylmagnesium bromide using chromium(III) chloride (CrCl₃) in diethyl ether. rsc.org The reaction was later adapted to use copper(II) chloride (CuCl₂), which promoted the homocoupling reaction effectively. rsc.org This method proceeds through the generation of an aryl radical, which then undergoes a direct C-H arylation with an arene to form the biphenyl product. researchgate.net While modern palladium-catalyzed methods like Suzuki and Negishi coupling are now more common for creating unsymmetrical biphenyls, the Bennett-Turner reaction remains a fundamental transformation in the history of biphenyl synthesis. rsc.org

Direct Functionalization and Transformation Reactions of the Biphenyl System

Once the biphenyl skeleton is formed, its further functionalization is necessary to introduce specific substituents. The reactions of biphenyls are often similar to those of benzene (B151609), but the presence of a second phenyl ring influences the regioselectivity of these transformations. rsc.org

Regioselective Nitration and Halogenation of Biphenyl Precursors

The introduction of nitro and halo groups onto a biphenyl precursor is a key strategy for arriving at substituted compounds like this compound. The regioselectivity of these electrophilic substitution reactions is governed by the electronic properties and positions of existing substituents. iaea.org

Nitration: The nitration of biphenyl derivatives containing electron-withdrawing groups has been studied to determine the ratio of resulting regioisomers. iaea.org For a precursor like 2-(trifluoromethyl)biphenyl, the trifluoromethyl group is strongly deactivating and meta-directing, while the phenyl group is activating and ortho-, para-directing. The nitration of poly(2,2′-dioxy-1,1′-biphenylphosphazene) using nitric acid in concentrated sulfuric acid showed high regioselectivity for substitution at the 5,5' positions, which are para to the ether linkage and meta to the other ring's attachment point. researchgate.net A practical, large-scale synthesis of 4'-chloro-2-nitrobiphenyl (B3055000), a key precursor, has been achieved via a Suzuki-Miyaura coupling reaction between 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid, demonstrating an efficient route to a specifically substituted nitrobiphenyl intermediate. researchgate.net

Halogenation: Regioselective halogenation of electron-rich biphenyls can be achieved through a halogenation-methoxylation sequence. researchgate.net The chlorination of activated aromatic rings using reagents like trichloroisocyanuric acid in acetonitrile (B52724) can proceed under mild conditions with good regioselectivity. researchgate.net For biphenyl itself, electrophilic substitution, including halogenation, is directed to the ortho and para positions. The para position is generally favored due to reduced steric hindrance. youtube.com

| Reaction Type | Precursor/System | Reagents | Key Finding | Reference |

|---|---|---|---|---|

| Nitration | Biphenyl derivatives with electron-withdrawing groups | Nitrating agents (e.g., HNO₃/H₂SO₄) | Regioselectivity depends on reaction conditions and substituent positions. | iaea.org |

| Nitration | Poly(2,2′-dioxy-1,1′-biphenylphosphazene) | HNO₃ / H₂SO₄ | High regioselectivity for the 5,5' positions. | researchgate.net |

| Halogenation | Activated aromatic rings | Trichloroisocyanuric acid / Acetonitrile | Efficient chlorination under mild conditions with good regioselectivity. | researchgate.net |

Chloromethylation Reactions: Mechanisms and Catalysis

Chloromethylation is a valuable reaction for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring, which serves as a versatile handle for further synthetic transformations. The most common method is the Blanc chloromethylation. acs.org

This reaction typically involves treating the aromatic substrate with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). caloongchem.comgoogle.com The mechanism begins with the generation of an electrophile from the reaction of formaldehyde and HCl with the catalyst. youtube.com This electrophile then attacks the biphenyl ring in a typical electrophilic aromatic substitution pathway. youtube.com For biphenyl, this reaction yields 4-(chloromethyl)-1,1′-biphenyl. rsc.org Alternative reagent systems, such as dimethoxymethane (B151124) and chlorosulfonic acid with a catalytic amount of zinc iodide, have also been employed. rsc.org

| Substrate | Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|

| Biphenyl | Paraformaldehyde, HCl | Zinc Chloride (ZnCl₂) | 4,4′-Bis(chloromethyl)-1,1′-biphenyl | caloongchem.com |

| Biphenyl | Formalin, HCl | Iron(III) Chloride (FeCl₃) | 4-(chloromethyl)-1,1′-biphenyl | rsc.org |

| Biphenyl | Dimethoxymethane, Chlorosulfonic acid | Zinc Iodide (ZnI₂) | 4-(chloromethyl)-1,1′-biphenyl | rsc.org |

Electrophilic Substitution Reactions on Biphenyls

The biphenyl system undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation, with the regioselectivity being a key consideration. The two phenyl rings are linked by a single bond, and rotation around this bond is possible. rsc.org One ring acts as a substituent on the other, behaving as an activating, ortho-, para-directing group. youtube.com

The positive charge of the sigma complex intermediate formed during electrophilic attack can be stabilized by resonance involving the second phenyl ring, particularly when the attack is at the ortho or para positions. youtube.com For this reason, electrophiles preferentially add to the positions ortho or para to the other ring. The para-substituted product is often the major product due to less steric hindrance compared to the ortho position. youtube.com For example, the Friedel-Crafts acylation of biphenyl with acyl chlorides in the presence of aluminum chloride (AlCl₃) yields the 4-acylated biphenyl as the primary product. rsc.org

Nucleophilic Substitution Reactions Involving Biphenyl Derivatives

Nucleophilic aromatic substitution (SₙAr) on biphenyl derivatives typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. The chlorine atom in this compound is on a ring activated by a trifluoromethyl group, making it susceptible to nucleophilic displacement, although harsh conditions may be required.

Studies on pentafluorobiphenyl have shown that with various N-, O-, and S-nucleophiles, there is significant regioselectivity for substitution of the fluorine atom that is para to the phenyl group. nih.gov In other systems, such as polyhalogenated pyridines, the site of nucleophilic attack can be controlled by reaction conditions and the nature of the nucleophile. rsc.org For biphenyl derivatives, a nucleophilic carboxylation mediated by n-BuLi has been reported, though it is a hazardous process. acs.org The development of trifluoromethoxylation reagents has also enabled the nucleophilic introduction of the -OCF₃ group onto alkyl halides, a reaction that can be applied to functionalized precursors. nih.gov

Cyanation and Amination Strategies

The introduction of cyano (-CN) and amino (-NH₂) groups are crucial transformations for synthesizing valuable intermediates.

Cyanation: The conversion of aryl halides to aryl nitriles is a powerful transformation. researchgate.net A synthetic route for 4-chloro-2-trifluoromethylbenzonitrile involves the reaction of 4-chloro-2-trifluoromethylbromobenzene with cuprous cyanide (CuCN) in the presence of a phase-transfer catalyst. google.com Palladium-catalyzed cyanation reactions have become a convenient method for converting aryl chlorides using sources like zinc cyanide (Zn(CN)₂). researchgate.net These methods are often milder and more efficient than traditional Sandmeyer reactions.

Amination: Aminated biphenyls are important building blocks. A common route to introduce an amino group is through the reduction of a nitro group. For instance, 5-chloro-2-nitrobenzotrifluoride (B89720) can be reduced using a Raney nickel catalytic hydrogenation system to yield 4-chloro-2-trifluoromethylaniline. google.com This aniline (B41778) can then be used in subsequent reactions, such as diazotization, to build more complex molecules. google.com Direct synthesis of aminated biphenyls like 4'-chloro-2-aminobiphenyl can be achieved through a multi-step process starting from p-chloroaniline, which undergoes diazotization followed by a coupling reaction. google.com

Innovation in Catalytic Systems and Reaction Conditions

The synthesis of this compound, primarily achieved through Suzuki-Miyaura cross-coupling, heavily relies on the continuous innovation in catalytic systems and the optimization of reaction parameters. These advancements aim to enhance yield, selectivity, and process efficiency while accommodating the electronic properties of the trifluoromethyl and chloro-substituents.

Development and Performance of Palladium-Based Catalysts and Ligands

The foundation of modern cross-coupling chemistry for synthesizing biphenyl derivatives lies in palladium-based catalysis. The evolution of these systems has been marked by the development of sophisticated ligands and pre-catalysts that overcome the challenges posed by sterically hindered or electronically demanding substrates.

The structure of the catalyst, particularly the ligand coordinated to the palladium center, has a profound impact on reaction efficiency and selectivity. numberanalytics.com Early catalysts, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), were foundational but often required harsh conditions. mdpi.com Research has since shifted towards developing bulky, electron-rich phosphine ligands and N-Heterocyclic Carbenes (NHCs) that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. numberanalytics.commdpi.com For instance, tuning phosphorus ligands has enabled the successful cross-coupling of a variety of partners with aryl chlorides, which are typically less reactive than aryl bromides. mdpi.com

A significant advance has been the introduction of palladium pre-catalysts, which are often more stable and easier to handle than their active Pd(0) counterparts. sigmaaldrich.comresearchgate.net These Pd(II) pre-catalysts are readily reduced in situ to form the catalytically active Pd(0) species. mdpi.com The use of pre-formed catalysts based on monoanionic [N,O] ligands, for example, has shown effectiveness in coupling aryl bromides and even challenging aryl chlorides at varying temperatures. mdpi.com Novel N-bonded imidato palladium(II) complexes have also been developed as active, phosphine-free catalysts for the Suzuki cross-coupling of aryl chlorides and bromides. nih.gov

The performance of various catalytic systems can be influenced by catalyst loading, ligand structure, and the nature of the coupling partners. The table below summarizes examples of palladium-based catalyst systems used in Suzuki-Miyaura coupling reactions relevant to the synthesis of substituted biphenyls.

| Catalyst/Pre-catalyst | Ligand | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 1,3-bis(diphenylphosphino)propane (dppp) | Aryl chlorides | First successful coupling of aryl chlorides, a major cost-saving advance. | mdpi.com |

| [Pd(N-N)(C₆F₅)(imidate)] | N,N-donor (e.g., bipy, tmeda) | Aryl bromides and chlorides | Demonstrated high activity as a phosphine-free catalyst system. | nih.gov |

| PdCl₂–EDTA complex | EDTA | Aryl and heteroaryl halides | Efficient catalysis in water, with high turnover numbers (TON) up to 97,000. | researchgate.net |

| Pd/C (Palladium on Carbon) | None (Heterogeneous) | o-chloronitrobenzene and p-chlorophenylboronic acid | Used in the synthesis of a 4'-chloro-2-nitrobiphenyl precursor. | google.com |

| Ferrocenylimine Pd(II) Complexes | Ferrocenylimine N^P bidentate ligands | Aryl halides and boronic acids | Showed good activity and tolerance to various functional groups at 0.5 mol% loading. | mdpi.com |

Role of Phase Transfer Catalysts

Phase Transfer Catalysis (PTC) is a powerful technique employed in heterogeneous reaction systems where reactants are located in different immiscible phases, such as an organic solvent and water. tcichemicals.comslideshare.net A phase-transfer catalyst facilitates the migration of a reactant from one phase to another, enabling the reaction to proceed. tcichemicals.comslideshare.net This methodology is particularly valuable in industrial processes as it often allows for the use of inexpensive inorganic salts and nonpolar solvents under mild conditions, simplifying work-up procedures. tcichemicals.com

In the context of synthesizing precursors for compounds like this compound, PTCs can be crucial. For instance, in the synthesis of 4-chloro-2-trifluoromethylbenzonitrile, a related compound, the final step involves the use of the phase-transfer catalyst hexadecyltrimethylammonium bromide to facilitate the reaction between 4-chloro-2-trifluoromethylbromobenzene and cuprous cyanide. google.com Similarly, the preparation of 4'-chloro-2-nitrobiphenyl, a direct precursor, has been achieved using o-chloronitrobenzene and a borate (B1201080) salt with a palladium catalyst and a phase transfer catalyst like tetrabutylammonium (B224687) bromide in an aqueous solution. google.com

Common types of phase transfer catalysts include:

Quaternary Ammonium (B1175870) Salts (e.g., tetrabutylammonium bromide, hexadecyltrimethylammonium bromide). tcichemicals.comgoogle.com

Phosphonium Compounds . tcichemicals.com

Crown Ethers . tcichemicals.com

The catalyst, typically a quaternary ammonium salt, forms an ion pair with an anion (like a bromide or cyanide), transporting it from the aqueous phase into the organic phase where it can react with the organic substrate. tcichemicals.comslideshare.net

Optimization of Solvent Systems and Temperature Regimes

Solvent Systems: The solvent can impact the solubility of reactants, the stability of the catalytic species, and the reaction mechanism. numberanalytics.com While polar aprotic solvents like DMF and dioxane are common, there is a growing trend towards using greener solvents like water or ethanol. tcichemicals.comresearchgate.net Aqueous systems can be highly effective, sometimes leading to better yields than organic solvents. researchgate.net For example, in one study, water was found to be a superior solvent compared to acetonitrile, ethanol, or an ethanol/water mixture for a specific coupling reaction. researchgate.net The use of a biphasic system, often comprising a nonpolar organic solvent and water, is enabled by phase transfer catalysts and is common in industrial applications. tcichemicals.com

Temperature Regimes: Temperature directly affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates. numberanalytics.com However, elevated temperatures can also lead to catalyst degradation or the formation of unwanted by-products. numberanalytics.com For less reactive substrates, such as aryl chlorides, higher temperatures (e.g., refluxing in ortho-xylene) may be necessary to achieve good yields. mdpi.com Conversely, the development of highly active catalysts has enabled some couplings to proceed efficiently at or near room temperature. mdpi.com Optimization studies often reveal a specific temperature at which the yield is maximized, with further increases leading to a decline in product formation. acs.orgacs.org For instance, in one optimization, 80 °C was identified as the optimal temperature for a specific nickel-catalyzed cross-coupling. acs.org

The interplay between solvent, temperature, and the chosen catalyst system is complex and requires careful optimization for each specific transformation. The following table illustrates the impact of these variables on reaction outcomes from selected studies.

| Reaction Type | Solvent | Temperature | Base | Key Observation | Reference |

|---|---|---|---|---|---|

| Four-component pyranopyrazole synthesis | Water | Reflux | - | Water gave the best yield compared to acetonitrile or ethanol. | researchgate.net |

| Sonogashira cross-coupling | DMF or Dioxane | 130 °C vs. 150 °C | K₃PO₄ or DABCO | Temperature was found to be a statistically significant factor affecting the yield. | scielo.br |

| Nickel-catalyzed C-P cross-coupling | DMF | 60 °C / 80 °C / 100 °C | - | Optimal yield was achieved at 80 °C; higher or lower temperatures were less effective. | acs.org |

| Suzuki-Miyaura coupling of aryl chlorides | ortho-Xylene | Reflux | - | High temperatures were required to improve yields for poorly reactive aryl chlorides. | mdpi.com |

Process Development and Scalability Considerations for Industrial Production

Transitioning the synthesis of this compound from a laboratory procedure to large-scale industrial production introduces a distinct set of challenges and considerations. The primary goals are to ensure the process is cost-effective, safe, environmentally benign, and reproducible at scale. mdpi.comresearchgate.net

Key considerations for process development and scalability include:

Catalyst Cost and Efficiency: Palladium catalysts, while highly effective, are expensive. mdpi.com Therefore, a crucial aspect of industrial process development is minimizing catalyst loading (mol%) without compromising yield and reaction time. mdpi.com Developing recyclable catalytic systems is a major focus of green chemistry to lower production costs and reduce metal waste. mdpi.com While homogeneous catalysts are often highly active, their separation from the product stream can be difficult, leading to product contamination and catalyst loss. mdpi.com Heterogeneous catalysts, such as palladium nanoparticles on a support, offer easier separation and potential for reuse, although they may exhibit different activity levels. mdpi.com

Raw Material Availability and Cost: The selection of starting materials is guided by cost and availability. Aryl chlorides are economically preferable to the more reactive aryl bromides or iodides, making the development of catalysts effective for chloro-substrates a key industrial goal. mdpi.comresearchgate.net

Reaction Conditions and Safety: Standard Schlenk techniques used in the lab must be adapted for large-scale reactors. sigmaaldrich.com Maintaining an inert atmosphere, controlling reaction temperature to avoid thermal runaway, and managing pressure are critical safety and quality control measures. numberanalytics.comsigmaaldrich.com The choice of solvent is also critical, with a preference for less toxic, environmentally benign solvents with favorable safety profiles (e.g., higher flash points). mdpi.commdpi.com

Product Purification and Waste Management: Purification can be a significant bottleneck in large-scale production. numberanalytics.com Developing processes that minimize by-product formation is essential to simplify purification steps like recrystallization or chromatography and reduce waste streams. researchgate.net Telescoping, where intermediates are not isolated but are carried directly into the next reaction step, can improve efficiency and reduce waste. mdpi.com

Continuous Flow Technology: As an alternative to traditional batch processing, continuous flow reactors offer significant advantages for scalability. mdpi.com These systems allow for better control over reaction parameters like temperature and pressure, leading to improved consistency and yield. mdpi.com They are inherently more scalable, as increasing production volume does not require re-optimization of the core reaction parameters. mdpi.com This technology can also generate less waste due to more efficient reactions and reduced purification needs. mdpi.com

The successful scale-up of a synthesis for a compound like this compound requires a multidisciplinary approach, integrating chemical engineering principles with advanced organic synthesis to create a process that is not only chemically efficient but also economically and environmentally viable. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Trifluoromethyl Biphenyl

Substitution Reaction Pathways: Electrophilic and Nucleophilic

The reactivity of 4-Chloro-2-(trifluoromethyl)biphenyl in substitution reactions is a critical aspect of its chemistry, with the existing substituents heavily influencing the regioselectivity and reaction feasibility.

Electrophilic Aromatic Substitution:

The biphenyl (B1667301) system generally undergoes electrophilic aromatic substitution, with the position of attack directed by the substituents present. In this compound, both the chlorine atom and the trifluoromethyl group are electron-withdrawing, deactivating the ring towards electrophilic attack. However, they are also ortho-, para-directing.

The trifluoromethyl group (CF₃) is a strong deactivator, while the chloro group (Cl) is a weaker deactivator. The directing effects of these substituents on the two aromatic rings determine the likely positions for electrophilic substitution. For the ring bearing both substituents, the positions ortho and para to the activating phenyl group are the most likely sites of reaction.

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-2-(trifluoromethyl)-x-nitrobiphenyl | Substitution will likely occur on the unsubstituted ring at the positions activated by the substituted phenyl group. |

| Halogenation | Br₂/FeBr₃ | 4-Chloro-2-(trifluoromethyl)-x-bromobiphenyl | Similar to nitration, substitution is expected on the more activated, unsubstituted ring. |

| Sulfonation | Fuming H₂SO₄ | This compound-x-sulfonic acid | The sulfonic acid group will add to the unsubstituted ring, guided by the directing effect of the other ring. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally challenging and requires strong activation by electron-withdrawing groups. The trifluoromethyl group at the ortho position to the chlorine atom in this compound provides some degree of activation for nucleophilic attack on the carbon bearing the chlorine. However, this reaction typically requires harsh conditions or a highly reactive nucleophile.

Oxidation and Reduction Chemistry of Trifluoromethylated and Chlorinated Biphenyls

The oxidation and reduction chemistry of this compound is primarily centered on the biphenyl core and the chloro substituent, as the trifluoromethyl group is generally resistant to common redox conditions.

Oxidation:

The biphenyl core is relatively stable to oxidation. However, under certain enzymatic or microbial conditions, chlorinated biphenyls can be oxidized to phenolic metabolites. nih.govorganic-chemistry.org These metabolites can then be further oxidized to highly reactive electrophilic quinones. nih.gov For instance, the oxidation of 4-chlorobiphenyl (B17849) metabolites by prostaglandin (B15479496) H synthase leads to the formation of corresponding quinones. nih.gov Fungal oxidation of low-chlorinated biphenyls can result in oxidative ring cleavage, forming chlorinated lactone derivatives. organic-chemistry.org

Reduction:

The chloro group on the biphenyl ring can be a site for reduction. Catalytic hydrogenation is a common method for the reduction of aryl chlorides, although the conditions can also lead to the reduction of the aromatic rings if not carefully controlled. The trifluoromethyl group is highly resistant to reduction under typical catalytic hydrogenation conditions.

Derivatization and Further Functionalization of the Biphenyl Moiety

The this compound scaffold can be further modified to introduce a variety of functional groups, enhancing its utility as a building block in organic synthesis.

One common approach for functionalization is through cross-coupling reactions. The chlorine atom can participate in reactions like the Suzuki-Miyaura coupling, which is a versatile method for forming carbon-carbon bonds. rsc.org For example, a related compound, 4'-chloro-2-nitrobiphenyl (B3055000), is synthesized via a Suzuki-Miyaura coupling reaction. google.com The synthesis of fluorinated biphenyls has been achieved with excellent yields using Suzuki-Miyaura coupling with palladium catalysts. google.com

Another functionalization strategy is the introduction of a chloromethyl group via a chloromethylation reaction, which can then be used for further transformations. chemicalbook.com The chloromethylation of biphenyl itself can be catalyzed by various Lewis acids to produce chloromethyl-substituted biphenyls. libretexts.org

| Reaction Type | Reagents | Potential Product | Reference for Analogy |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted 2-(trifluoromethyl)biphenyl | rsc.orggoogle.com |

| Ullmann Reaction | Copper, heat | Symmetrical biaryl (from self-coupling) | byjus.comorganic-chemistry.org |

| Chloromethylation | Paraformaldehyde, HCl, ZnCl₂ | Chloromethyl-4-chloro-2-(trifluoromethyl)biphenyl | chemicalbook.comlibretexts.org |

| Carboxylation | CO₂, organolithium reagent (via halogen-metal exchange) | This compound-x-carboxylic acid | nih.gov |

Detailed Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis and derivatization of this compound, the mechanisms of cross-coupling reactions are particularly relevant.

Suzuki-Miyaura Coupling Mechanism:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species.

Transmetalation: The organoborane reagent (e.g., a boronic acid or ester) then reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst.

The rate-determining step in many Suzuki cross-coupling reactions is the transmetalation process.

Ullmann Reaction Mechanism:

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.com The mechanism is thought to involve the formation of an active copper(I) species, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org A subsequent reductive elimination step forms the new carbon-carbon bond and regenerates the copper catalyst. organic-chemistry.org While effective for synthesizing symmetrical biaryls, the Ullmann reaction often requires harsh conditions and can have lower yields compared to palladium-catalyzed methods. byjus.com

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Trifluoromethyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive confirmation of the connectivity and chemical environment of the atoms within the 4-Chloro-2-(trifluoromethyl)biphenyl molecule.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the unsymmetrical substitution on both phenyl rings, all seven aromatic protons would be chemically non-equivalent, leading to a unique signal for each. The protons on the chlorophenyl ring and the trifluoromethyl-substituted ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) based on their proximity to the electron-withdrawing chloro and trifluoromethyl groups. Integration of these signals would confirm the presence of seven protons.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would display 13 distinct signals, one for each of the 12 aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The chemical shifts of the carbons would be influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine atom (C-4) and the carbon bonded to the trifluoromethyl group (C-2) would have characteristic downfield shifts. The quaternary carbons where the two phenyl rings are joined would also be identifiable.

Fluorine-19 (¹⁹F) NMR for Fluorinated Entities and Degradation Products

¹⁹F NMR spectroscopy is highly sensitive for fluorine-containing compounds. hmdb.canih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group. rsc.orgrsc.org The chemical shift of this singlet, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, would be characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.orgrsc.orgcolorado.edu This technique is also exceptionally useful for identifying any potential fluorinated degradation products by detecting new fluorine signals in the spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, effectively creating a molecular "fingerprint."

FT-IR Spectroscopy : The FT-IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), C-F stretching from the CF₃ group (~1300-1100 cm⁻¹), and a C-Cl stretching vibration (~1100-800 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data. Strong signals for the symmetric ring breathing modes of the biphenyl (B1667301) system and the C-CF₃ stretching vibration would be anticipated. For related chlorobiphenyls, characteristic peaks in the Raman spectra help distinguish between isomers. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₃H₈ClF₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass. The presence of chlorine would be confirmed by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. nih.gov

Expected fragmentation pathways would involve:

Loss of a chlorine atom ([M-Cl]⁺).

Loss of a trifluoromethyl radical ([M-CF₃]⁺).

Cleavage of the biphenyl linkage, leading to fragments corresponding to the individual substituted phenyl rings.

Sequential loss of halogen atoms and other neutral fragments from the main structure. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be grown, SC-XRD analysis would provide the most definitive three-dimensional structural information. uky.edu This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The steric hindrance caused by the ortho-trifluoromethyl group would likely result in a significant twist between the planes of the two aromatic rings. This data provides unambiguous confirmation of the molecular geometry in the solid state and insights into intermolecular packing forces. uky.edu

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

In analogous structures, such as N-[4-(Trifluoromethyl)phenyl]benzamide, the bond lengths and angles within the trifluoromethyl-substituted phenyl ring are well-defined. nih.gov Similarly, data from structures like 2-chloro-N-(4-methoxyphenyl)acetamide provides typical values for bonds involving the chlorine atom. nih.gov For instance, the C1-C2 bond in this acetamide, analogous to the C-C bond bearing the chloroacetamide group, has a torsion angle of 52.89 (12)°, indicating a gauche conformation. nih.gov In 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the bond lengths within the triazole ring are N1—N2 = 1.357 (3) Å and N2—N3 = 1.310 (3) Å. nih.gov These values from related compounds provide a reliable basis for understanding the geometry of the this compound molecule.

Table 1: Representative Bond and Torsion Angle Data from Analogous Structures

| Feature | Compound | Value |

| Torsion Angle | 2-chloro-N-(4-methoxyphenyl)acetamide | Cl1—C1—C2—O1 = 52.89 (12)° |

| Bond Length | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | N1—N2 = 1.357 (3) Å |

| Bond Length | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | N2—N3 = 1.310 (3) Å |

Analysis of Dihedral Angles Between Phenyl Rings

The introduction of substituents significantly influences this angle. Large ortho substituents, in particular, increase steric repulsion and lead to a larger dihedral angle. libretexts.org In this compound, the bulky trifluoromethyl group at the C2 (ortho) position forces a significant twist between the two aromatic rings. This steric crowding must be overcome for the rings to rotate relative to each other. libretexts.org

Investigation of Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound is governed by a variety of weak intermolecular interactions. Hirshfeld surface analysis of similar molecules provides a quantitative understanding of these forces. nih.govnih.gov For this molecule, key interactions would include C—H···π interactions, halogen bonding (C—Cl···π), and contacts involving the fluorine atoms of the trifluoromethyl group.

In related chloro- and trifluoromethyl-containing compounds, Hirshfeld analyses have revealed the relative importance of different types of contacts:

H···H, C···H/H···C, and Cl···H/H···Cl contacts are consistently major contributors to crystal packing, indicating the importance of van der Waals forces. nih.gov

In a molecule with both chloro and trifluoromethyl groups, interactions involving these functional groups are prominent. Analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one showed that Cl⋯H/H⋯Cl contacts contributed 22.1% to the crystal packing. nih.gov

In a trifluoromethyl-containing compound, F⋯H/H⋯F interactions were found to contribute 25.6%. nih.gov

π-π stacking interactions are also possible. In the crystal of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, π-π interactions with a centroid-to-centroid distance of 3.4635 (9) Å were observed, alongside C—Cl⋯π interactions. nih.gov

Therefore, the crystal structure of this compound is expected to be a complex three-dimensional network stabilized by a combination of hydrogen bonds, halogen bonds (Cl···π and potentially Cl···Cl), fluorine contacts, and π-π stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated π-system of the biphenyl core. The primary electronic transitions accessible by UV-Vis spectroscopy are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy transitions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and are expected to be the dominant feature in the spectrum of this compound, likely appearing in the UV region. libretexts.org

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the chlorine atom, to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions. libretexts.org

The substituents (Cl and CF3) and the molecular conformation (dihedral angle) modulate the energy of these transitions. The chlorine atom, with its lone pairs, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima. The large dihedral angle caused by the ortho-CF3 group reduces the π-conjugation between the two rings, which would lead to a hypsochromic (blue) shift and a decrease in molar absorptivity compared to a more planar biphenyl. The fluorescence wavelength of biphenyl molecules has been shown to be directly related to the dihedral angle, with more planar conformations absorbing at longer wavelengths. westmont.eduwestmont.edu The electron-accepting trifluoromethyl-biphenyl unit is known to influence the electronic properties of materials into which it is incorporated. rsc.org

Applications in Materials Science and Advanced Chemical Synthesis

Utilization as Building Blocks for High-Performance Polymers

The primary application of the 4-chloro-2-(trifluoromethyl)biphenyl structural motif is as a precursor for synthesizing specialized diamine monomers. The chlorine atom serves as a handle for chemical modification, allowing for the introduction of amine functionalities required for polymerization. A key example is the industrial synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a crucial monomer for high-performance polymers. chemicalbook.com A well-established process begins with a related precursor, 1-chloro-2-(trifluoromethyl)benzene, which is coupled to form the 2,2'-bis(trifluoromethyl)biphenyl (B1304852) core. chemicalbook.com This biphenyl (B1667301) intermediate is then subjected to nitration followed by reduction to produce the final TFMB diamine. chemicalbook.com Similarly, this compound represents a pre-formed biphenyl skeleton that can be functionalized to create monomers. The chloro group is particularly suitable for palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling, a powerful method for constructing biaryl compounds. researchgate.netuiowa.edu

Polyimides (PIs) are renowned for their exceptional thermal and mechanical properties, but traditional PIs are often intensely colored, limiting their use in optical applications. The introduction of trifluoromethyl (-CF3) groups is a key strategy to produce colorless and transparent polyimides (CPIs). The monomer 2,2'-Bis(trifluoromethyl)benzidine (TFMB), which is derived from precursors like chloro-(trifluoromethyl)benzenes, is instrumental in this field. chemicalbook.comchemicalbook.com

The strong electron-withdrawing nature of the -CF3 groups disrupts the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are responsible for the color in conventional polyimides. ossila.com This disruption leads to polymers with high optical transparency. ossila.com Polyimides synthesized from TFMB exhibit excellent thermal stability and mechanical robustness, making them suitable for applications in flexible electronics and displays. ossila.com Flexible solar cells built on these polyimide substrates have been shown to retain 97% of their initial efficiency even after 5,000 bending cycles. ossila.com

The same monomer, 2,2'-Bis(trifluoromethyl)benzidine (TFMB), is also a critical component in the synthesis of poly(ester imide) (PEsI) copolymers. chemicalbook.com These materials combine the high thermal stability of polyimides with the enhanced processability and solubility associated with ester linkages. The incorporation of the rigid, fluorinated biphenyl structure from TFMB helps maintain high performance characteristics in these advanced copolymer systems.

In the microelectronics industry, particularly for 5G technology, there is a high demand for materials with a low dielectric constant (Dk or ε) to reduce signal delay and cross-talk. tandfonline.com The incorporation of fluorine, especially in the form of trifluoromethyl groups, is a highly effective method for lowering the dielectric constant of polyimides. tandfonline.com

| Polymer System | Monomers | Dielectric Constant (Dk) | Frequency | Reference |

|---|---|---|---|---|

| Co-PI Fibers | BPDA / p-PDA / TFMB | 2.48 | 10 GHz | researchgate.net |

| Fluorinated PI | 6FDA-HFBODA | 2.63 | 10 GHz | rsc.org |

| Fluorinated PI | BPADA-HFBODA | 2.30 x 10⁻³ (Loss) | 10 GHz | rsc.org |

| Fluorinated PI Isomer | PP-6FDA | 2.378 | 1250 nm (est.) | psu.edu |

| Fluorinated PI Isomer | DP-ODPA | 2.618 | 1250 nm (est.) | psu.edu |

| Modified PIs | PI 3a-3d | 2.66 - 2.91 | 1 MHz | tandfonline.com |

| Modified PIs | PI 3a-3e | 2.49 - 2.86 | 1 MHz | tandfonline.com |

Functional Materials for Optoelectronics and Display Technologies

The unique electronic properties imparted by the trifluoromethyl group make biphenyl structures derived from precursors like this compound valuable in optoelectronic applications.

In OLEDs, the emissive layer often consists of a host material doped with a light-emitting guest molecule. The host material plays a critical role in charge transport (both electrons and holes) and energy transfer to the dopant. ossila.com Biphenyl-based molecules are frequently used as the core of these host materials. ossila.comnoctiluca.eu

The properties of the host must be precisely tuned, including having high thermal stability and appropriate HOMO/LUMO energy levels to facilitate efficient charge injection and transport. noctiluca.eu The introduction of fluorinated groups, such as -CF3, onto the biphenyl core is a common strategy to enhance thermal and morphological stability and to adjust the electronic energy levels of the material for optimal device performance. noctiluca.eu While this compound is not a final host material, it represents the type of fluorinated building block that can be elaborated through chemical synthesis into complex host molecules for high-efficiency OLEDs. nih.govfrontiersin.org

Fluorinated biphenyl compounds are a cornerstone of modern liquid crystal (LC) technology, widely used in liquid crystal displays (LCDs). nih.gov The introduction of fluorine atoms or trifluoromethyl groups onto the rigid biphenyl core has a profound impact on the mesomorphic and physical properties of the resulting materials. nih.govnih.gov These substitutions are used to control key parameters such as:

Dielectric Anisotropy: Influences the threshold voltage of the display.

Birefringence (Optical Anisotropy): Affects the contrast and viewing angle.

Viscosity: Impacts the switching speed of the display.

Mesophase Stability and Range: Determines the operating temperature range of the device.

The synthesis of these advanced liquid crystals often relies on cross-coupling reactions to link different aromatic rings, a process for which halogenated precursors like this compound are ideally suited. nih.govrsc.org

Materials Exhibiting Specific Optical Behavior

The incorporation of fluorine and trifluoromethyl groups into biphenyl structures is a known strategy in materials science for tuning optical and liquid crystalline properties. Trifluoromethylated biphenyls are a class of compounds that have been investigated for their potential use in liquid crystal displays. researchgate.netfigshare.com The strong dipole moment and the steric effect of the trifluoromethyl group can influence the mesomorphic behavior, dielectric anisotropy, and clearing points of these materials. figshare.com Research into fluorinated liquid crystals has demonstrated the discovery of nematic phases in complex, multi-ring biphenyl systems containing a trifluoromethyl group. figshare.com These phases are critical for the operation of various electro-optical devices. tcichemicals.com While the broader class of trifluoromethyl-substituted biphenyls is of interest for these applications, specific studies detailing the direct use or unique optical properties of this compound in materials like liquid crystals or organic light-emitting diodes (OLEDs) are not prominent in the surveyed literature.

Environmental Transformation and Degradation Research of Halogenated Biphenyls

Microbial Biotransformation Pathways

Microorganisms play a crucial role in the natural attenuation of halogenated biphenyls. Both fungi and bacteria have demonstrated the ability to transform these complex molecules, offering potential for bioremediation strategies.

White rot fungi (WRF) are a group of microorganisms recognized for their exceptional ability to degrade a vast array of toxic and recalcitrant environmental pollutants, including polychlorinated biphenyls (PCBs). nih.govmdpi.com These fungi, belonging to the Basidiomycota division, have evolved to decompose lignin (B12514952), a complex polymer in wood, and this capability extends to other structurally diverse compounds. nih.govmdpi.comnih.gov Mycoremediation, the use of fungi for bioremediation, is considered an environmentally friendly and cost-effective technology. nih.gov

The degradation process by WRF is primarily driven by a suite of powerful, non-specific extracellular enzymes. researchgate.net These include lignin peroxidases, manganese peroxidases, and laccases. mdpi.com These enzymes generate highly reactive free radicals that can attack the biphenyl (B1667301) structure, initiating the degradation process. nih.gov This enzymatic system allows the fungi to break down not only the parent compounds but also other persistent organic pollutants. researchgate.net The effectiveness of WRF in degrading pollutants is influenced by several factors, including the availability of nutrients, pH, temperature, and the presence of other microorganisms. nih.gov

Table 1: Fungal Genera with Demonstrated Degradative Capabilities for Organic Pollutants

| Fungal Genus | Noted Degradative Activity | Reference |

| Laetiporus | High growth in the presence of pollutants. | nih.gov |

| Hymenochaete | High growth in the presence of pollutants. | nih.gov |

| Phellinus | Effective in removing 2-3 ring polycyclic aromatic hydrocarbons (PAHs). | nih.gov |

| Trametes | Shows selective biodegradation of wood components. | mdpi.com |

| Phlebia | Effective in removing 4-6 ring PAHs. | nih.gov |

Various bacterial species have been identified with the capacity to degrade halogenated biphenyls. Aerobic bacteria, in particular, can metabolize these compounds through oxidative pathways.

Pseudomonas sp.: Strains of Pseudomonas have been isolated that can utilize chlorinated biphenyls as a sole carbon and energy source. nih.govnih.gov For instance, a Pseudomonas sp. (strain MB86) was found to grow on 4-chlorobiphenyl (B17849), producing several metabolites. nih.govnih.gov In another study, a consortium of Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2 was shown to completely degrade 4-chlorobiphenyl. researchgate.net Strain CB-3 was capable of degrading PCBs with up to three chlorine atoms. researchgate.net The presence of Pseudomonas has been positively correlated with PCB degradation in agricultural soils. nih.gov

Achromobacter xylosoxidans and other species: An Achromobacter sp. was shown to degrade 4-chlorobiphenyl, producing 4-chlorobenzoic acid as the main metabolic product. nih.govnih.gov This finding points to a common degradation pathway among different bacterial strains. nih.govnih.gov

Comamonas sp.: As part of a bacterial consortium, Comamonas sp. strain CD-2 played a crucial role in the further oxidation of metabolites produced by Pseudomonas sp. from 4-chlorobiphenyl. researchgate.net This synergistic relationship highlights the importance of microbial communities in achieving complete degradation.

Table 2: Bacterial Degradation of 4-Chlorobiphenyl

| Bacterial Strain(s) | Key Findings | Reference |

| Pseudomonas sp. strain MB86 | Utilizes 4-chlorobiphenyl as a sole carbon source. | nih.govnih.gov |

| Achromobacter sp. and Bacillus brevis | Both strains produce 4-chlorobenzoic acid as the major metabolite from 4-chlorobiphenyl. | nih.govnih.gov |

| Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2 | A co-culture completely degraded 50 mg/L of 4-chlorobiphenyl within 12 hours. | researchgate.net |

Enzymatic Role in Biodegradation

The microbial degradation of halogenated biphenyls is a multi-step process mediated by a cascade of specific enzymes. Understanding the function of these enzymes is key to elucidating the complete metabolic pathways.

The initial and rate-limiting step in the aerobic bacterial degradation of biphenyls is catalyzed by biphenyl dioxygenase (BPDO), a type of aromatic ring-hydroxylating dioxygenase. nih.govfrontiersin.org This multi-component enzyme introduces two hydroxyl groups onto one of the aromatic rings of the biphenyl molecule. nih.gov This dihydroxylation reaction activates the stable aromatic ring, making it susceptible to cleavage. nih.govfrontiersin.org

Following the action of BPDO, the resulting cis-2,3-dihydrobiphenyl-2,3-diol is dehydrogenated to form a catechol derivative. genome.jp This catechol is then cleaved by another key enzyme, biphenyl-2,3-diol (B71989) 1,2-dioxygenase (BphC), which breaks open the aromatic ring. nih.govgenome.jp This ring-cleavage step is critical for the further breakdown of the molecule into central metabolic intermediates. genome.jp These dioxygenases often exhibit broad substrate specificity, allowing them to act on a range of substituted biphenyls. nih.govnih.gov

Research on the biotransformation of chlorinated biphenyls has led to the identification of several key metabolites. In studies involving the degradation of 4-chlorobiphenyl by Pseudomonas sp. and Achromobacter sp., 4-chlorobenzoic acid was consistently identified as a major metabolic product. nih.govnih.govnih.gov

Other chlorinated metabolites identified from the degradation of 4-chlorobiphenyl by Pseudomonas sp. include 4'-chloroacetophenone, 2-hydroxy,2-[4'-chlorophenyl] ethane, and 2-oxo,2-[4'-chlorophenyl] ethanol. nih.gov In studies using human liver cells (HepG2), the metabolism of 4-chlorobiphenyl resulted in the formation of various monosubstituted and disubstituted hydroxylated metabolites. nih.gov A central metabolite identified was 3′,4′-Di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl), which can be further metabolized. nih.gov

While extensive research exists for chlorinated biphenyls, specific studies identifying the fluorinated and chlorinated metabolites resulting from the microbial degradation of 4-Chloro-2-(trifluoromethyl)biphenyl are not detailed in the reviewed literature.

Table 3: Identified Metabolites from the Biotransformation of 4-Chlorobiphenyl

| Metabolite | Producing Organism/System | Reference |

| 4-Chlorobenzoic acid | Achromobacter sp., Bacillus brevis, Pseudomonas sp. | researchgate.netnih.govnih.gov |

| 4'-Chloroacetophenone | Pseudomonas sp. strain MB86 | nih.gov |

| 2-hydroxy,2-[4'-chlorophenyl] ethane | Pseudomonas sp. strain MB86 | nih.gov |

| 2-oxo,2-[4'-chlorophenyl] ethanol | Pseudomonas sp. strain MB86 | nih.gov |

| 3′,4′-Di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) | HepG2 cells | nih.gov |

Factors Influencing Environmental Persistence and Degradation Rates

The persistence of halogenated biphenyls in the environment is governed by a combination of the chemical's intrinsic properties and various environmental factors.

Chemicals that are resistant to natural degradation processes can persist in the environment for extended periods. up.ptepa.gov The rate of degradation is influenced by both abiotic and biotic factors.

Abiotic Factors:

Photolysis: Light, particularly in the ultraviolet spectrum, can break chemical bonds and contribute to the degradation of chemicals in the atmosphere and surface waters. up.pt

Hydrolysis: Reactions with water can break down chemical structures. The rate of hydrolysis is significantly influenced by the temperature and pH of the surrounding medium, with higher temperatures and extreme pH values generally increasing the rate. up.pt

Sorption: Contaminants can attach to soil and sediment particles, which can affect their availability for degradation and transport in the environment. nih.govup.pt

Biotic Factors:

Microbial Activity: The presence and activity of specific microorganisms capable of degrading these compounds are paramount. epa.gov The rate of biodegradation depends on the type of microorganism and the complexity of the specific halogenated biphenyl. epa.gov

Nutrient and Carbon Sources: The availability of nutrients and alternative carbon sources can impact microbial degradation. For instance, the presence of certain carbon sources can affect the expression of the genes responsible for the biphenyl degradation pathway. nih.gov For fungi, the availability of co-substrates is also a key factor. nih.gov

Environmental Conditions: Factors such as temperature, pH, and the presence of oxygen influence microbial growth and enzymatic activity, thereby affecting degradation rates. nih.gov

Table 4: Factors Affecting the Environmental Persistence of Halogenated Biphenyls

| Factor Category | Specific Factor | Influence on Degradation | Reference |

| Abiotic | Light (Photolysis) | Can break chemical bonds, leading to degradation. | up.pt |

| Water (Hydrolysis) | Breaks down compounds; rate is affected by pH and temperature. | up.pt | |

| Sorption to particles | Affects bioavailability for degradation. | nih.govup.pt | |

| Biotic | Microbial populations | Presence of specific degraders is crucial for biotransformation. | nih.govepa.gov |

| Alternative carbon sources | Can inhibit or affect the expression of degradation pathways. | nih.gov | |

| Temperature & pH | Influences microbial growth and enzyme function. | nih.govup.pt |

Computational Approaches for Predictive Biodegradation

The prediction of a xenobiotic compound's fate in the environment is a critical aspect of ecological risk assessment. For halogenated biphenyls, such as this compound, which can be persistent and toxic, computational models offer a rapid and cost-effective means to estimate their biodegradability and potential degradation pathways. These in silico methods are particularly valuable when experimental data is scarce. This section explores the primary computational strategies employed to predict the biodegradation of halogenated biphenyls, with a focus on how these models can be adapted to a molecule like this compound.

The main computational approaches can be broadly categorized into two groups: Quantitative Structure-Activity Relationship (QSAR) models and biodegradation pathway prediction systems .

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity, in this case, its biodegradability. nih.goveuropa.eu These models are built on the principle that the structural features of a molecule determine its physicochemical properties, which in turn govern its biological interactions and susceptibility to microbial degradation.

For polychlorinated biphenyls (PCBs), numerous QSAR models have been developed to predict various endpoints related to their environmental fate, such as bioconcentration factors, depuration rates, and photodegradation half-lives. nih.gov These models typically use a range of molecular descriptors calculated from the chemical structure.

Key Molecular Descriptors in PCB QSAR Models:

Research has identified several classes of molecular descriptors that are significant in predicting the fate of PCBs:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the number of chlorine atoms, their positions on the biphenyl rings, and branching patterns.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. researchgate.net Examples include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Relates to the tendency of a molecule to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Relates to the tendency of a molecule to accept electrons.

Physicochemical Properties: These include parameters like the octanol-water partition coefficient (log K_ow), which describes the hydrophobicity of the compound.

A study on the depuration rates of PCBs in rainbow trout identified descriptors such as the most positive charge of a hydrogen atom, standard heat of formation, core-core repulsion, electronic energy, squared average molecular polarizability, and molecular surface area as highly significant. researchgate.net

Application to this compound:

While no specific QSAR models for this compound are publicly available, the principles from PCB models can be extrapolated. The presence of a chlorine atom and a trifluoromethyl group will significantly influence the molecular descriptors:

The Chlorine Atom: The position of the chlorine at the 4-position is a common feature in many studied PCBs. Its electronegativity and steric bulk are well-characterized inputs for existing QSAR models.

The following table illustrates the types of descriptors that would be critical for a QSAR model predicting the biodegradation of 4-Chloro-2-(trifluoromethyl)bhenyl:

| Descriptor Type | Specific Descriptor Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic input parameters. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular size and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | Relate to the molecule's interaction with enzymes. |

| Electronic | E_HOMO, E_LUMO, Dipole Moment, Mulliken Charges | Crucial for predicting reactivity and susceptibility to enzymatic attack. The CF3 group will strongly influence these. |

| Physicochemical | log K_ow (Octanol-Water Partition Coefficient) | Indicates bioavailability and potential for bioaccumulation. The CF3 group increases lipophilicity. researchgate.net |

Biodegradation Pathway Prediction Systems

Beyond predicting the rate or extent of degradation, computational systems can also predict the likely metabolic pathways. These systems use a knowledge base of known biochemical reactions and enzymatic capabilities to propose a sequence of transformations for a given compound.

One such prominent framework is the Biocatalysis/Biodegradation of Industrial Chemicals (BNICE) system. nih.govnih.gov BNICE utilizes a set of generalized enzyme reaction rules to generate a network of all possible biodegradation pathways for a xenobiotic. nih.gov This approach has been successfully applied to compounds like 4-chlorobiphenyl, a structural analog of this compound. nih.govnih.govnih.gov

Predicted Pathway for this compound:

Based on the known degradation pathways of PCBs and other halogenated aromatic compounds, a plausible aerobic degradation pathway for this compound can be proposed. ethz.chnih.govresearchgate.netnih.govcapes.gov.br The initial steps are typically catalyzed by a dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings.

The degradation of biphenyl and its chlorinated derivatives often proceeds via the "biphenyl upper pathway". ethz.chresearchgate.net The key enzymes in this pathway are encoded by the bph genes. The initial attack is typically a dioxygenation at the 2,3- or 5,6-positions. Given the substitution pattern of this compound, the likely point of initial enzymatic attack would be the unsubstituted ring.

Proposed Aerobic Biodegradation Pathway:

A likely sequence of reactions is outlined below:

Dioxygenation: A biphenyl dioxygenase attacks the unsubstituted ring, likely at the 2',3'- or 5',6'-positions, to form a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form the corresponding dihydroxy-biphenyl derivative.

Meta-Cleavage: The catechol-like intermediate undergoes ring cleavage by a dioxygenase.